Cyclopentanesulfonyl chloride

Sulfinate synthesis Sulfone preparation Reduction yield optimization

Cyclopentanesulfonyl chloride (CAS 26394-17-2, C₅H₉ClO₂S, MW 168.64 g/mol) is a five-membered cycloalkanesulfonyl chloride. Key physical properties include a density of 1.279 g/mL at 25°C, refractive index n20/D 1.4918, and boiling point of 71-73°C at 2 mmHg.

Molecular Formula C5H9ClO2S
Molecular Weight 168.64 g/mol
CAS No. 26394-17-2
Cat. No. B1274887
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclopentanesulfonyl chloride
CAS26394-17-2
Molecular FormulaC5H9ClO2S
Molecular Weight168.64 g/mol
Structural Identifiers
SMILESC1CCC(C1)S(=O)(=O)Cl
InChIInChI=1S/C5H9ClO2S/c6-9(7,8)5-3-1-2-4-5/h5H,1-4H2
InChIKeyHZVKYZHPDGEECE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cyclopentanesulfonyl Chloride (CAS 26394-17-2): Technical Specifications and Procurement Baseline


Cyclopentanesulfonyl chloride (CAS 26394-17-2, C₅H₉ClO₂S, MW 168.64 g/mol) is a five-membered cycloalkanesulfonyl chloride [1]. Key physical properties include a density of 1.279 g/mL at 25°C, refractive index n20/D 1.4918, and boiling point of 71-73°C at 2 mmHg . The compound is moisture-sensitive, corrosive, and supplied commercially at purity grades ranging from 90% to ≥98% . Its primary synthetic utility lies in electrophilic sulfonylation to yield sulfonamides, sulfonate esters, and sulfinates .

Why Cyclopentanesulfonyl Chloride Cannot Be Interchanged with Other Cycloalkyl Sulfonyl Chlorides


In procurement and experimental design, cycloalkanesulfonyl chlorides (C3, C4, C5, C6) are not interchangeable reagents. Ring size dictates both the efficiency of downstream synthetic transformations and the physicochemical properties of final sulfonamide products [1]. Direct comparative studies demonstrate that cyclopentanesulfonyl chloride yields significantly different reduction efficiencies compared to its cyclohexyl analog (56.57% vs. 42.8% sulfinate yield) [2]. Furthermore, in medicinal chemistry applications, the cyclopentyl moiety confers distinct steric and electronic properties that influence target selectivity and pharmacokinetic profiles relative to cyclopropyl and cyclohexyl counterparts [1]. Substitution without experimental validation of the specific ring size may result in reduced yields, altered biological activity, or failed crystallinity.

Quantitative Differentiation Evidence for Cyclopentanesulfonyl Chloride Procurement


Reduction Efficiency to Sodium Cyclopentanesulfinate: Superior Yield vs. Cyclohexyl Analog

Cyclopentanesulfonyl chloride undergoes reduction to its corresponding sodium sulfinate with a 56.57% yield under standardized conditions, representing a 32% relative improvement over the 42.8% yield observed for cyclohexanesulfonyl chloride reduction [1].

Sulfinate synthesis Sulfone preparation Reduction yield optimization

Sultone Formation Yield: Cyclopentanesulfonyl Chloride Reactivity with α-Hydroxycyclopentanones

In reactions with α-hydroxycyclopentanones, cyclopentanesulfonyl chloride exclusively yields cyclic sultone products (γ-sultones and α,β-unsaturated sultones) rather than the expected open-chain sulfonate esters [1]. The reaction proceeds at room temperature in CH₂Cl₂ with triethylamine to produce sultones in 49-80% yields depending on substrate substitution [2].

Sultone synthesis Heterocyclic chemistry Sulfonate ester formation

Commercial Purity Grade Differentiation: Procurement Options from 90% to ≥98%

Cyclopentanesulfonyl chloride is commercially available in multiple purity grades that affect its suitability for different applications . The 90% technical grade (Sigma-Aldrich 656607) is optimized for routine sulfonamide synthesis where subsequent purification steps are planned, while the 97% grade (Thermo Fisher/Alfa Aesar) reduces impurity carryover in sensitive reactions . The NLT 98% grade (Capot Chemical) supports applications requiring minimal byproduct formation .

Reagent purity Synthetic intermediate Quality control

TACE Inhibitor Scaffold: Ring Size Impact on Metalloproteinase Selectivity

In the development of TNF-α converting enzyme (TACE) inhibitors, both cyclopropanesulfonyl chloride and cyclopentanesulfonyl chloride have been employed as sulfonylation building blocks to access distinct S1 pocket-binding pharmacophores [1]. The cyclopropyl-derived inhibitor demonstrated good selectivity for TACE over MMP-2 and MMP-13 (exact selectivity ratios reported in the primary literature) , while the cyclopentyl variant, due to its larger ring size and different conformational profile, is utilized when distinct steric occupancy or metabolic stability profiles are desired .

TACE inhibition Medicinal chemistry Metalloproteinase selectivity

Application Scenarios Where Cyclopentanesulfonyl Chloride (CAS 26394-17-2) Provides Verifiable Advantage


Multi-Step Sulfone Synthesis Requiring High Sulfinate Intermediate Yield

In synthetic routes requiring conversion of cycloalkanesulfonyl chlorides to sodium sulfinates prior to alkylation, cyclopentanesulfonyl chloride offers a demonstrated 56.57% reduction yield, outperforming cyclohexanesulfonyl chloride at 42.8% under equivalent conditions [1]. For process chemists planning gram-to-kilogram sulfone production, this 32% relative yield improvement translates to reduced starting material costs and fewer purification steps when the cyclopentyl sulfone is the target scaffold.

Synthesis of Bicyclic γ-Sultones via Divergent Reactivity Pathway

Cyclopentanesulfonyl chloride enables exclusive formation of γ-sultones and α,β-unsaturated sultones when reacted with α-hydroxycyclopentanones, in contrast to the open-chain sulfonate esters typically obtained with other sulfonyl chlorides and alcohols [2]. This divergent reactivity is particularly valuable in heterocyclic chemistry programs seeking access to bicyclic sulfur-containing scaffolds with potential biological activity or materials applications. Reported yields of 49-80% under mild room-temperature conditions make this a practical entry to sultone libraries [2].

Medicinal Chemistry Programs Targeting TACE or Related Metalloproteinases

For structure-activity relationship (SAR) studies exploring the S1 pocket of TACE and related metalloproteinases, cyclopentanesulfonyl chloride-derived sulfonamides provide a C5-cycloalkyl substituent with distinct steric and conformational properties compared to cyclopropyl (C3) and cyclohexyl (C6) analogs [3]. The ring size directly influences both target binding affinity and selectivity against off-target MMPs, making cyclopentanesulfonyl chloride a necessary reagent when the specific steric footprint of the cyclopentyl group is required to balance potency, selectivity, and pharmacokinetic properties.

Cost-Sensitive Preparative Chemistry with Appropriate Purity Selection

For routine preparative sulfonamide synthesis where subsequent chromatographic or recrystallization purification is standard, procurement of the 90% purity grade offers a cost-effective alternative to higher-purity (97-98%) grades . However, when reaction sensitivity demands minimal impurity interference, the 97% or ≥98% grades should be selected. The availability of cyclopentanesulfonyl chloride across this purity spectrum (90-98%) provides flexibility not uniformly available for all cycloalkanesulfonyl chlorides .

Technical Documentation Hub

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